

2-Hydroxymethyl Olanzapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxymethyl Olanzapine-d3

Cat. No.: B12390433

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl Olanzapine-d3 is the deuterated form of 2-Hydroxymethyl Olanzapine, a minor metabolite of the atypical antipsychotic drug, Olanzapine. The parent compound, Olanzapine, is widely prescribed for the treatment of schizophrenia and bipolar disorder. The introduction of three deuterium atoms into the 2-hydroxymethyl metabolite creates a stable, isotopically labeled version of the molecule. This key feature makes **2-Hydroxymethyl Olanzapine-d3** an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry. Its primary application lies in pharmacokinetic and therapeutic drug monitoring studies of Olanzapine, ensuring accurate and precise measurement of the parent drug and its metabolites in biological matrices.

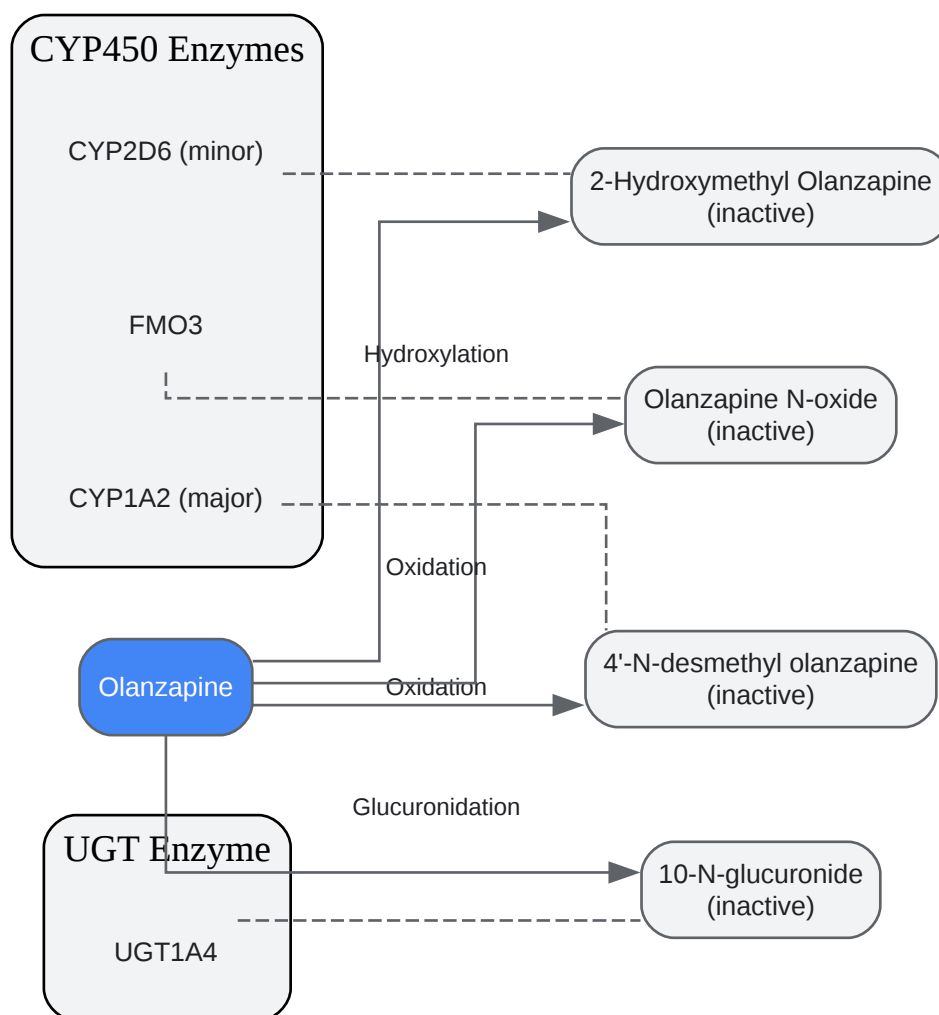
Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Hydroxymethyl Olanzapine-d3** is provided in the table below.

Property	Value
Chemical Name	(4-(4-(Methyl-d3)Piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][2]diazepin-2-yl)methanol
Synonyms	LY-290411-d3
Molecular Formula	C ₁₇ H ₁₇ D ₃ N ₄ OS
Molecular Weight	331.45 g/mol
CAS Number	1190006-36-0
Appearance	Beige to Brown Solid
Storage	2-8°C Refrigerator

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system and direct glucuronidation. The formation of 2-Hydroxymethyl Olanzapine is a minor metabolic pathway catalyzed by CYP2D6.[3][4] This metabolite is considered pharmacologically inactive. The major circulating metabolites are 10-N-glucuronide and 4'-N-desmethyl olanzapine.[3]



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Metabolic pathway of Olanzapine.

Pharmacokinetics of Olanzapine and its Metabolites

While specific pharmacokinetic data for 2-Hydroxymethyl Olanzapine is limited due to its status as a minor metabolite, the pharmacokinetics of the parent drug, Olanzapine, are well-characterized.

Parameter	Olanzapine	2-Hydroxymethyl Olanzapine
Bioavailability	~60% (oral)[5]	Data not available
Time to Peak (Tmax)	~6 hours (oral)	Data not available
Half-life (t1/2)	21-54 hours[6]	Data not available
Volume of Distribution (Vd)	~1000 L[6]	Data not available
Plasma Protein Binding	~93%	Data not available
Clearance	12-47 L/hr	Data not available

Experimental Protocols

Synthesis of 2-Hydroxymethyl Olanzapine-d3

A detailed, publicly available, step-by-step synthesis protocol for **2-Hydroxymethyl Olanzapine-d3** is not readily found in the scientific literature. The synthesis of deuterated compounds is a specialized process often carried out by custom synthesis laboratories. The general approach involves introducing deuterium atoms at specific positions in the molecule, in this case, likely on the methyl group of the piperazine ring, followed by the hydroxymethylation of the thieno[2,3-b][1][7]benzodiazepine core.

Bioanalytical Method for Quantification of Olanzapine and its Metabolites using LC-MS/MS

The following is a representative protocol for the simultaneous quantification of Olanzapine, N-desmethylolanzapine, and 2-hydroxymethylolanzapine in human plasma using **2-Hydroxymethyl Olanzapine-d3** as an internal standard. This protocol is based on established methodologies in the field.

1. Sample Preparation (Solid Phase Extraction)

- To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing **2-Hydroxymethyl Olanzapine-d3**).

- Vortex for 10 seconds.
- Add 200 μ L of 0.1 M zinc sulfate to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

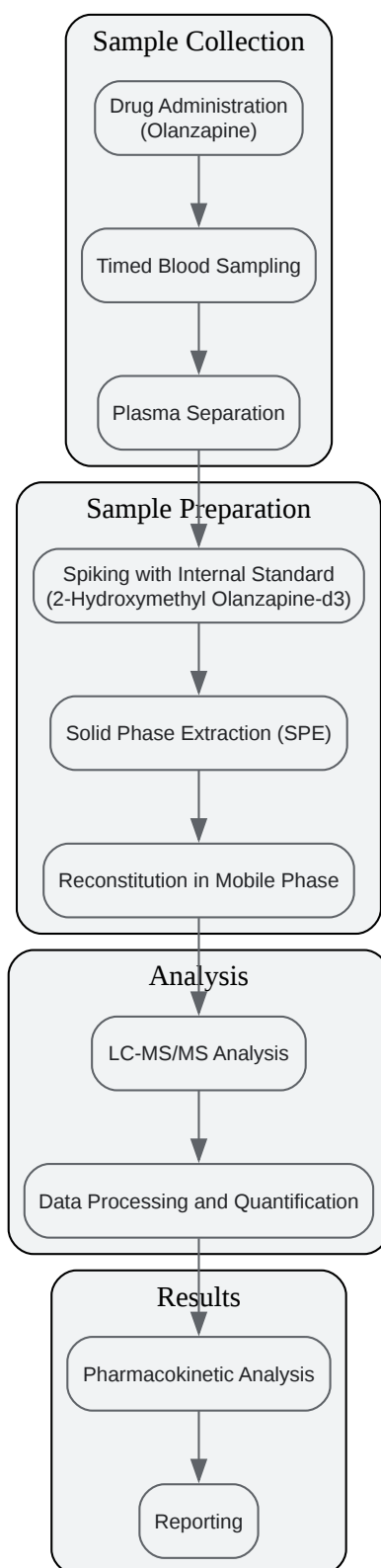
2. LC-MS/MS Conditions

- LC System: Agilent 1200 series or equivalent
- Column: C18 column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L

- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Olanzapine: m/z 313.1 \rightarrow 256.1
 - N-desmethylolanzapine: m/z 299.1 \rightarrow 256.1
 - 2-Hydroxymethyl Olanzapine: m/z 329.1 \rightarrow 256.1
 - **2-Hydroxymethyl Olanzapine-d3 (IS)**: m/z 332.1 \rightarrow 256.1

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Olanzapine utilizing **2-Hydroxymethyl Olanzapine-d3** as an internal standard.



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- To cite this document: BenchChem. [2-Hydroxymethyl Olanzapine-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390433#what-is-2-hydroxymethyl-olanzapine-d3]

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